![molecular formula C16H15N5OS B5214478 N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)

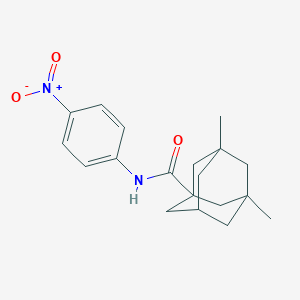

N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

カタログ番号 B5214478

分子量: 325.4 g/mol

InChIキー: ONWGXIFTNYPKMF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various pharmaceutical drugs due to their wide range of biological activities .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

- MTA belongs to a class of energetic heterocycles, including tetrazoles. These compounds have greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts. As a result, MTA is promising for synthesizing novel bis-tetrazole acetamides, which can find applications in propellants, explosives, and pyrotechnics .

- MTA derivatives have shown potential as therapeutic agents. Molecular docking studies revealed strong interactions between MTA derivatives and proteins such as caspase-3, NF-KAPPA-B, and TP53. These interactions suggest MTA’s anti-cancer potential and its role in modulating cellular pathways .

- Dilute 1 H -tetrazole in acetonitrile is commonly used for DNA synthesis. The acidic nature of tetrazoles, including MTA, allows them to participate in bioconjugation reactions and form aliphatic and aromatic heterocyclic compounds .

- Theoretical studies of MTA’s oxygen balance and nitrogen percentage indicate its suitability as an energetic material. Researchers explore its use in propellant formulations and other energy-related applications .

- MTA derivatives can be synthesized using eco-friendly approaches, such as water as a solvent, moderate conditions, and easy extraction. These derivatives play a role in click chemistry reactions and may contribute to drug discovery .

- Indole derivatives, including MTA, have diverse biological applications. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. MTA analogues could potentially serve as IAA mimics or modulators .

Energetic Materials and Propellants

Medicinal Chemistry

DNA Synthesis and Biochemistry

Materials Science and Energetic Compounds

Click Chemistry and Drug Discovery

Plant Hormone Analogues

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-20(13-8-4-2-5-9-13)15(22)12-23-16-17-18-19-21(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWGXIFTNYPKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)

![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)

![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)

![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)

![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)

![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)

![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)

![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)

![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)